An In-depth Technical Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9)
An In-depth Technical Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Carbazole Scaffold
Carbazole alkaloids, a class of heterocyclic aromatic compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The rigid, planar structure of the carbazole nucleus allows it to intercalate with DNA and interact with various enzymatic targets, making it a privileged scaffold in drug discovery.[3] This guide focuses on a specific synthetic derivative, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a molecule with potential applications in oncology research. Its structural features, including the electron-donating methoxy and methyl groups, are expected to influence its biological activity.
Physicochemical Properties and Identification
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 18073-15-9 | [4][5][6] |
| Molecular Formula | C₁₆H₁₅NO₂ | [5][6] |
| Molecular Weight | 253.30 g/mol | [6] |
| IUPAC Name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | [7] |
| Synonyms | 9H-Carbazole-3-carboxaldehyde, 6-methoxy-1,4-dimethyl- | [5][7] |
| Appearance | Predicted: Crystalline solid | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Synthesis and Characterization: The Vilsmeier-Haack Approach
The introduction of a formyl group onto the carbazole scaffold is a key synthetic step, and the Vilsmeier-Haack reaction is the most common and effective method to achieve this transformation. This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like the carbazole nucleus.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.
Experimental Protocol: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
This protocol is a representative example based on general Vilsmeier-Haack formylation procedures for carbazole derivatives.
Materials:
-
6-Methoxy-1,4-dimethyl-9H-carbazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 6-Methoxy-1,4-dimethyl-9H-carbazole in anhydrous DCM at 0 °C, add anhydrous DMF.
-
Slowly add POCl₃ dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.
Characterization
Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the carbazole ring, two methyl group singlets, a methoxy group singlet, an aldehyde proton singlet (typically downfield, ~9-10 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (typically ~190 ppm), aromatic carbons, methyl carbons, and the methoxy carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C=O stretch for the aldehyde (~1670-1690 cm⁻¹), and C-O stretch for the methoxy group. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 253.30 g/mol . |
Potential Biological Activity and Mechanism of Action
While direct biological studies on 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are not extensively reported, the broader class of carbazole derivatives has demonstrated significant potential as anticancer agents.[1][2] Research on structurally similar compounds provides valuable insights into the probable mechanisms of action.
Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of carbazole derivatives against a range of cancer cell lines, including:
-
Melanoma: A similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, showed strong inhibitory activity against BRAF-mutated and wild-type melanoma cells, with little effect on normal melanocytes.[8]
-
Glioma: Derivatives of 1,4-dimethyl-9H-carbazol-3-yl)methanamine have shown significant in vitro anticancer potential against human glioma U87MG cell lines.[1][9]
-
Ovarian Cancer: 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives have demonstrated inhibitory effects on ovarian cancer cell growth.[5]
-
Other Cancers: Various carbazole derivatives have shown activity against breast, lung, and colon cancer cell lines.[1]
Probable Mechanisms of Action
The anticancer activity of carbazole derivatives is often attributed to the induction of apoptosis through various signaling pathways.
-
p53 Pathway Activation: A key mechanism observed for 9-ethyl-9H-carbazole-3-carbaldehyde in melanoma cells is the reactivation of the p53 tumor suppressor pathway.[8] This leads to increased apoptosis and senescence in cancer cells. The activation of p53 can be triggered by the phosphorylation of p38-MAPK and JNK.[8]
-
Induction of Apoptosis: Carbazole compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and increasing caspase activity.[2][8]
-
DNA Damage: Some carbazole derivatives can cause DNA damage, leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: The carbazole scaffold is a known pharmacophore for targeting various kinases, which are crucial for cell proliferation and survival.[3]
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by carbazole derivatives, based on studies of related compounds.
Caption: Putative signaling pathway for carbazole-induced apoptosis.
Conclusion and Future Directions
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde represents a promising scaffold for the development of novel anticancer therapeutics. Its synthesis is readily achievable through the Vilsmeier-Haack reaction, and based on the extensive research on related carbazole derivatives, it is highly likely to possess cytotoxic activity against various cancer cell lines.
Future research should focus on the definitive synthesis and characterization of this compound, including obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Subsequently, comprehensive in vitro studies are warranted to determine its IC₅₀ values against a panel of cancer cell lines and to elucidate its specific mechanism of action. Investigating its effects on key signaling pathways, such as the p53 and MAPK pathways, will be crucial in validating its therapeutic potential.
References
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Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-14. Available from: [Link]
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Kumar, A., et al. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews, 19(01), 1036–1045. Available from: [Link]
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ResearchGate. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. Retrieved January 23, 2026, from [Link]
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ACS Publications. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 6876–6887. Available from: [Link]
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Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 23, 2026, from [Link]
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Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved January 23, 2026, from [Link]
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MDPI. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Molecules, 25(7), 1693. Available from: [Link]
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PubMed. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS One, 10(7), e0129874. Available from: [Link]
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ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved January 23, 2026, from [Link]
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Semantic Scholar. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 3-methoxy-6-methyl-9H-carbazole-1-carbaldehyde. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S1. IR Spectra of 9-phenyl-9H-carbazole-3-carbaldehyde (2). Retrieved January 23, 2026, from [Link]
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PubChemLite. (n.d.). Methyl 6-methoxy-9h-carbazole-3-carboxylate (C15H13NO3). Retrieved January 23, 2026, from [Link]
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SpectraBase. (n.d.). 6-Methoxy-2,3-dimethyl-9H-carbazole-1,4-quinone. Retrieved January 23, 2026, from [Link]
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